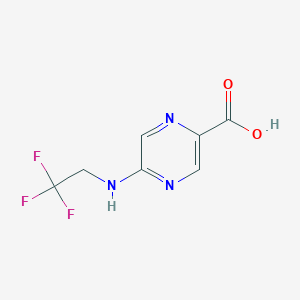

5-(2,2,2-Trifluoroethylamino)pyrazine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(2,2,2-Trifluoroethylamino)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C7H6F3N3O2 . It has a molecular weight of 221.14 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6F3N3O2/c8-7(9,10)3-13-5-2-11-4(1-12-5)6(14)15/h1-2H,3H2,(H,12,13)(H,14,15) . This indicates the presence of a pyrazine ring with a trifluoroethylamino group and a carboxylic acid group attached to it .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the literature.Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Research on pyrazine derivatives has focused on their synthesis and structural elucidation, showcasing their potential in various applications. One study focused on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, highlighting the combined experimental and theoretical studies on its biological significance. The research delved into its synthesis, characterization through NMR, FT-IR spectroscopy, and X-ray diffraction, offering insights into its structural aspects and potential applications in drug design and development (S. Viveka et al., 2016).

Novel Fluorescent Molecules and Herbicidal Activity

Another study explored the synthesis of trifluoromethyl-promoted functional pyrazolo pyrimidines and tetrazines, discovering novel fluorescent molecules and potential herbicidal agents. This research underlines the trifluoromethyl group's impact on enhancing the properties of pyrazine derivatives, offering a new avenue for developing fluorescence-based tools and agricultural chemicals (Yan‐Chao Wu et al., 2006).

Hydrogen Bonding and Polymorphism

Investigations into pyrazine-2-carboxylic acid revealed its polymorphic nature and the role of hydrogen bonding in its structure. This study contributes to the understanding of molecular interactions and the design of materials with tailored properties (Xuefang Shi et al., 2006).

pH Sensing Capabilities

Research on trifluoromethylazoles, including derivatives similar to 5-(2,2,2-Trifluoroethylamino)pyrazine-2-carboxylic acid, focused on their potential as pH sensors in biological systems. The determination of pKa values through NMR spectroscopy indicates their applicability in non-invasive pH measurements, which could be crucial for medical diagnostics and research (Brian G. Jones et al., 1996).

Mecanismo De Acción

Target of Action

It is known that pyrrolopyrazine derivatives, which include similar structures, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is suggested that the compound interacts with its targets in a way that leads to a range of biological activities . More research is needed to elucidate the specific interactions between this compound and its targets.

Biochemical Pathways

It is known that pyrrolopyrazine derivatives can influence various biological activities, suggesting that multiple pathways may be affected .

Result of Action

Given the range of biological activities associated with similar compounds, it is likely that this compound could have diverse effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

5-(2,2,2-trifluoroethylamino)pyrazine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3O2/c8-7(9,10)3-13-5-2-11-4(1-12-5)6(14)15/h1-2H,3H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROCYFRYEDPOKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)NCC(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-boc-1,4-dioxaspiro[4,5]decane-8-methanamine](/img/structure/B2583692.png)

![(E)-N-(2,4-dimethoxyphenyl)-2-(6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)hydrazinecarbothioamide](/img/structure/B2583694.png)

acetate](/img/structure/B2583697.png)

![9-(4-bromophenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2583701.png)

![2-[4-(9-Fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethyl acetate](/img/structure/B2583704.png)

![5-oxo-2-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2583708.png)

![6-butyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2583709.png)

![3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2583715.png)